molecular formula C15H11NO2 B1345412 3-Cyano-3'-methoxybenzophenone CAS No. 750633-59-1

3-Cyano-3'-methoxybenzophenone

Cat. No.: B1345412
CAS No.: 750633-59-1
M. Wt: 237.25 g/mol
InChI Key: JANXXVJXZIIACM-UHFFFAOYSA-N
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Description

Structural Context and Significance of Substituted Benzophenones in Modern Synthesis

Substituted benzophenones are a class of aromatic ketones that serve as pivotal building blocks in the synthesis of a wide array of organic molecules. rsc.orgmdpi.com Their diarylketone framework offers a versatile scaffold that can be readily modified, allowing for the introduction of various functional groups which can tune the electronic and steric properties of the molecule. This adaptability makes them valuable intermediates in the preparation of pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. mdpi.com The carbonyl group of the benzophenone (B1666685) core acts as a key reactive site, participating in a variety of transformations such as reductions, oxidations, and carbon-carbon bond-forming reactions.

The presence of substituents on the phenyl rings significantly influences the reactivity and properties of the benzophenone derivative. For instance, electron-donating groups can activate the rings towards electrophilic substitution, while electron-withdrawing groups can deactivate them. The specific positioning of these substituents (ortho, meta, or para) further dictates the regioselectivity of subsequent reactions.

Overview of Research Trajectories for Complex Nitrile and Methoxy-Functionalized Aromatic Ketones

The study of aromatic ketones bearing both nitrile (cyano) and methoxy (B1213986) functional groups is an active area of research, driven by the unique chemical reactivity these functionalities impart. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. researchgate.net The methoxy group, an electron-donating group, can influence the electronic properties of the aromatic ring and can be a precursor for a hydroxyl group, which is a common feature in biologically active molecules. nih.gov

Research in this area often focuses on the development of efficient synthetic methodologies to access these complex molecules. researchgate.net Strategies such as Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling reactions are commonly employed to construct the benzophenone core. mdpi.comtamu.edulibretexts.org The investigation of their photochemical and photophysical properties is another significant research direction, as the benzophenone moiety is a well-known photosensitizer. rsc.org Furthermore, the exploration of the biological activities of these compounds is of considerable interest, given the prevalence of substituted benzophenones in medicinal chemistry. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methoxybenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-14-7-3-6-13(9-14)15(17)12-5-2-4-11(8-12)10-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANXXVJXZIIACM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641470
Record name 3-(3-Methoxybenzoyl)benzonitrile
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750633-59-1
Record name 3-(3-Methoxybenzoyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750633-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxybenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Pathways to 3 Cyano 3 Methoxybenzophenone and Analogues

Strategies for the Construction of the Benzophenone (B1666685) Framework

The formation of the diaryl ketone structure is the cornerstone of synthesizing 3-cyano-3'-methoxybenzophenone. Key methods include classical acylation reactions and modern palladium-catalyzed coupling processes.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction is a widely used method for the synthesis of aryl ketones. The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). For the synthesis of this compound, this could involve the reaction of 3-methoxybenzoyl chloride with benzonitrile (B105546) or the reaction of 3-cyanobenzoyl chloride with anisole. However, the orientation of the incoming acyl group is dictated by the directing effects of the substituents already present on the aromatic ring. The methoxy (B1213986) group is an ortho-, para-director, while the cyano group is a meta-director. Therefore, reacting 3-methoxybenzoyl chloride with benzonitrile would be a plausible route.

Suzuki-Miyaura Coupling: A more modern and versatile method for forming carbon-carbon bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. acs.org This reaction couples an organoboron compound (like a boronic acid) with an organohalide or triflate. acs.org For benzophenone synthesis, this can be adapted to a carbonylative coupling, where carbon monoxide is incorporated to form the ketone bridge, or by coupling an aroyl halide with a boronic acid. wikipedia.orgresearchgate.net The Suzuki coupling offers the advantage of milder reaction conditions and greater functional group tolerance compared to Friedel-Crafts acylation. wikipedia.org For instance, 3-cyanophenylboronic acid could be coupled with 3-methoxybenzoyl chloride in the presence of a palladium catalyst and a base to yield the target molecule. wikipedia.org

Table 1: Comparison of Friedel-Crafts Acylation and Suzuki-Miyaura Coupling for Benzophenone Synthesis

Feature Friedel-Crafts Acylation Suzuki-Miyaura Coupling
Reagents Aroyl halide/anhydride, Aromatic substrate, Lewis acid (e.g., AlCl₃) Aroyl halide/triflate, Arylboronic acid/ester, Palladium catalyst, Base
Catalyst Stoichiometric Lewis acid Catalytic palladium complex
Conditions Often harsh, requires anhydrous conditions Generally milder, tolerant of various functional groups wikipedia.org
Scope Limited by substrate reactivity and directing group effects Broad scope, high functional group tolerance acs.org
Byproducts HCl, catalyst waste Boron-containing byproducts, salt

Grignard reagents (organomagnesium halides) are powerful nucleophiles used extensively in organic synthesis for forming carbon-carbon bonds. typeset.iobyjus.com They can be employed in the synthesis of benzophenones through several pathways. One common method involves the reaction of a Grignard reagent with a benzoyl chloride or a benzonitrile derivative. acs.orggoogle.com

To synthesize this compound, one could prepare a Grignard reagent from 3-bromoanisole (B1666278) by reacting it with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). This 3-methoxyphenylmagnesium bromide can then be reacted with 3-cyanobenzoyl chloride. Alternatively, one could start with 3-bromobenzonitrile, form the corresponding Grignard reagent, and react it with 3-methoxybenzoyl chloride. The choice of route may depend on the availability and reactivity of the starting materials. A patent describes the synthesis of 3-methoxypropiophenone by reacting a Grignard reagent from m-methoxybromobenzene with propionitrile, demonstrating the applicability of this method to related ketones. acs.orggoogle.com It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are highly reactive towards water. typeset.iobyjus.com

Regioselective Introduction and Modification of Cyano and Methoxy Groups

The correct placement of the cyano and methoxy groups is critical. These groups can either be present on the starting materials before the ketone formation or be introduced onto the benzophenone core in subsequent steps.

The introduction of a cyano group onto an aromatic ring is a key transformation in organic synthesis.

Sandmeyer Reaction: A traditional method for introducing a nitrile group is the Sandmeyer reaction. wikipedia.orgbyjus.comlscollege.ac.in This reaction involves the diazotization of a primary aromatic amine (aniline derivative) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. numberanalytics.com The diazonium salt is then treated with a copper(I) cyanide (CuCN) solution to replace the diazonium group with a cyano group. wikipedia.orgnumberanalytics.com To apply this to the synthesis of this compound, one could start with 3-amino-3'-methoxybenzophenone, convert the amino group to a diazonium salt, and then introduce the cyano group using CuCN.

Palladium-Catalyzed Cyanation: More contemporary methods involve the palladium-catalyzed cyanation of aryl halides or triflates. typeset.ionih.govrsc.org These reactions offer milder conditions and often use less toxic cyanide sources than traditional methods. nih.govrsc.org Various palladium catalysts and cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), can be used. typeset.iomit.edu For example, a 3-bromo-3'-methoxybenzophenone (B1273610) intermediate could be subjected to palladium-catalyzed cyanation to yield the final product. This method is often preferred due to its high efficiency and broad functional group tolerance. nih.gov

Table 2: Comparison of Nitrile Functionalization Methods

Method Starting Material Reagents Key Features

| Sandmeyer Reaction | Aryl amine | 1. NaNO₂, H⁺ 2. CuCN | Classic, reliable method; involves diazonium salt intermediate. wikipedia.orgbyjus.comlscollege.ac.in | | Palladium-Catalyzed Cyanation | Aryl halide/triflate | Pd catalyst, Cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂), Base | Modern, milder conditions, high functional group tolerance, uses less toxic cyanide sources. typeset.ionih.govrsc.org |

The methoxy group can be introduced onto an aromatic ring using several established methods.

Williamson Ether Synthesis: A fundamental method for forming ethers is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of a phenol (B47542) (a hydroxy-substituted aromatic ring) with a base (like sodium hydride) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide (like methyl iodide) in an Sₙ2 reaction. masterorganicchemistry.comwikipedia.orgyoutube.com Therefore, if 3-cyano-3'-hydroxybenzophenone is available, it can be converted to the target compound by treatment with a base and a methylating agent.

Starting from Methoxy-Substituted Precursors: A more direct approach is to use starting materials that already contain the methoxy group. For instance, the Friedel-Crafts acylation can be performed using 3-methoxybenzoyl chloride and benzonitrile. lscollege.ac.in Similarly, Suzuki coupling can utilize 3-methoxyphenylboronic acid. researchgate.net Syntheses starting from 3-methoxyphenol (B1666288) or m-methoxybromobenzene are also common. acs.orggoogle.com

Advanced Synthetic Approaches and Catalytic Systems

Modern organic synthesis focuses on developing more efficient, atom-economical, and environmentally benign methodologies. Several advanced approaches are applicable to the synthesis of this compound and its analogs.

One-Pot Syntheses: One-pot procedures, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of time, resources, and yield. nih.govorganic-chemistry.orgorganic-chemistry.org For benzophenone synthesis, a one-pot [3+2+1] benzannulation of ketones, alkynes, and α,β-unsaturated carbonyls has been reported. acs.orgnih.gov Such strategies can potentially be adapted to construct the substituted benzophenone framework in a single, efficient operation.

Advanced Catalytic Systems: Research continues to uncover novel catalytic systems for diaryl ketone synthesis.

Iron-Catalyzed Arylation: An efficient synthesis of diaryl ketones has been demonstrated using iron-catalyzed arylation of aroyl cyanides. nih.gov

Palladium-Catalyzed Carbonylative Couplings: Palladium catalysts are used in carbonylative Suzuki-Miyaura reactions where a carbonyl group is introduced from a CO source, such as benzene-1,3,5-triyl triformate (TFBen) or by using difluorocarbene as a carbonyl surrogate. researchgate.netrsc.org

Palladium-Catalyzed C-H Activation: Direct synthesis of diaryl ketones from aldehydes and aryl halides via palladium-catalyzed C-H bond activation has been developed, offering an alternative to pre-functionalized starting materials. acs.org

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been used as organocatalysts for the synthesis of ketones from aromatic aldehydes. mdpi.com

These advanced methods often provide higher yields, milder reaction conditions, and access to a broader range of functionalized molecules compared to more traditional synthetic routes.

Table 3: Overview of Advanced Synthetic Approaches

Approach Description Catalyst/Reagents Potential Advantage
One-Pot Benzannulation [3+2+1] cycloaddition strategy to form the aromatic ketone core. acs.orgnih.gov KOtBu, Carboxylic acid High efficiency, reduced workup. nih.gov
Iron-Catalyzed Arylation Coupling of aroyl cyanides with organometallic reagents. nih.gov Iron salts Use of an inexpensive and less toxic metal catalyst. nih.gov
Palladium-Catalyzed Carbonylative Coupling Three-component reaction of an aryl halide, arylboronic acid, and a CO source. researchgate.net Palladium catalyst, CO surrogate (e.g., TFBen) Avoids handling of toxic CO gas. researchgate.net
Palladium-Catalyzed C-H Activation Direct coupling of aldehydes with aryl halides. acs.org Palladium catalyst, Picolinamide ligands Bypasses the need for pre-functionalized organometallic reagents. acs.org

Chemo- and Regioselective Synthetic Transformations

The controlled, selective reaction at specific functional groups (chemoselectivity) and at particular positions on a molecule (regioselectivity) is paramount in the synthesis of complex molecules like this compound. Traditional methods for aryl ketone synthesis, such as Friedel-Crafts acylation, often lack the required selectivity when multiple reactive sites are present, leading to mixtures of products.

A plausible and controlled route to this compound involves a Grignard reaction. This classic organometallic reaction allows for the precise formation of the carbon-carbon bond of the ketone. For instance, the synthesis could be envisioned starting from 3-methoxybromobenzene, which is converted to the corresponding Grignard reagent, 3-methoxyphenylmagnesium bromide. This nucleophilic reagent can then react with 3-cyanobenzaldehyde (B1676564) in a highly selective manner. The resulting secondary alcohol is subsequently oxidized to the desired ketone, this compound. A patent for the synthesis of the related compound 3-methoxypropiophenone describes a similar strategy where a Grignard reagent is reacted with a nitrile. google.com

Another established method that ensures high regioselectivity is the reaction of an organolithium or Grignard reagent with a benzoyl chloride derivative. In the context of this compound, this could involve the reaction of 3-cyanophenylmagnesium bromide with 3-methoxybenzoyl chloride. The high reactivity of the acid chloride towards the organometallic reagent ensures the formation of the ketone.

Furthermore, the Sandmeyer reaction offers a classic method for introducing a cyano group onto an aromatic ring with high regioselectivity. A synthetic pathway could involve a precursor with an amino group, which is then converted to a diazonium salt and subsequently displaced by a cyanide nucleophile. google.com This strategy allows for the late-stage introduction of the cyano functionality, which can be advantageous if the cyano group is not compatible with earlier reaction conditions.

The table below outlines a potential chemo- and regioselective synthetic sequence for this compound.

Step Reactant 1 Reactant 2 Reagents/Conditions Intermediate/Product Transformation Type
13-BromoanisoleMagnesiumDry Ether/THF3-Methoxyphenylmagnesium bromideGrignard Reagent Formation
23-Methoxyphenylmagnesium bromide3-Cyanobenzaldehyde1. Ether/THF; 2. H₃O⁺(3-Cyanophenyl)(3-methoxyphenyl)methanolNucleophilic Addition
3(3-Cyanophenyl)(3-methoxyphenyl)methanolPCC or PDCDichloromethaneThis compoundOxidation

Application of Modern Catalytic Strategies in Aryl Ketone Synthesis

Modern catalytic methods have revolutionized the synthesis of aryl ketones, offering milder reaction conditions, broader substrate scope, and improved efficiency over classical methods. Palladium-catalyzed cross-coupling reactions are at the forefront of these strategies.

One powerful approach is the palladium-catalyzed coupling of an aryl halide with an organometallic reagent, such as an organoboron (Suzuki coupling), organotin (Stille coupling), or organozinc (Negishi coupling) compound, in the presence of carbon monoxide (carbonylation). For the synthesis of this compound, a Suzuki-type carbonylative coupling could be employed. This would involve the reaction of 3-bromo-benzonitrile with 3-methoxyphenylboronic acid under a carbon monoxide atmosphere, catalyzed by a palladium complex.

A more direct and atom-economical strategy involves the palladium-catalyzed C-H activation and subsequent coupling with a nitrile. This method avoids the pre-functionalization required for traditional cross-coupling reactions. In this approach, a palladium catalyst activates a C-H bond of an arene, such as anisole, which then undergoes carbopalladation with a nitrile, like 3-cyanobenzonitrile, to form the corresponding ketimine. Subsequent hydrolysis yields the desired aryl ketone. guidechem.commdpi.com The addition of additives like DMSO has been shown to improve the yields of such reactions significantly. guidechem.commdpi.com

Recent advancements in photoredox catalysis have also opened new avenues for aryl ketone synthesis. These methods utilize visible light to drive chemical transformations, often under very mild conditions. For example, chromium-catalyzed photoredox reactions have been developed for the synthesis of cyclic homoallylic 1,2-diols, where benzophenone itself can act as a hydrogen atom transfer reagent. nih.govgoogle.com While not a direct synthesis of this compound, these innovative catalytic cycles highlight the potential for developing new light-driven methods for its preparation.

The following table summarizes some modern catalytic approaches applicable to the synthesis of this compound and its analogues.

Catalytic Strategy Aryl Source 1 Aryl Source 2/Acylating Agent Catalyst System Key Features
Suzuki-Miyaura Carbonylative Coupling3-Bromobenzonitrile3-Methoxyphenylboronic acidPd(PPh₃)₄, CO, BaseHigh functional group tolerance, good yields.
Palladium-Catalyzed C-H AcylationAnisole3-Cyanobenzoyl chloridePd(OAc)₂, Ligand, BaseDirect acylation of an unactivated C-H bond.
Palladium-Catalyzed C-H activation/Nitrile couplingAnisole3-BenzonitrilePd(OAc)₂, OxidantAtom-economical, avoids pre-functionalization.
Nickel-Catalyzed Acylation3-Bromoanisole3-CyanobenzaldehydeNiCl₂(dme), Ligand, Reducing AgentUtilizes a more earth-abundant metal catalyst.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Cyano 3 Methoxybenzophenone

Electronic Effects and Their Influence on Reaction Pathways

The reactivity of the aromatic rings and the functional groups of 3-Cyano-3'-methoxybenzophenone is significantly governed by electronic effects. These effects determine the electron density at different positions in the molecule, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

Inductive and Resonance Contributions of Cyano and Methoxy (B1213986) Groups

Both the cyano and methoxy groups influence the electron density of the aromatic rings through inductive and resonance effects.

Methoxy Group (-OCH3): The oxygen atom in the methoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs of electrons on the oxygen can be delocalized into the benzene (B151609) ring, resulting in a strong electron-donating resonance effect (+R). The resonance effect typically dominates, making the aromatic ring with the methoxy group more electron-rich and thus more activated towards electrophilic aromatic substitution, particularly at the ortho and para positions relative to the methoxy group.

Cyano Group (-CN): The cyano group is strongly electron-withdrawing due to both inductive and resonance effects (-I and -R). The nitrogen atom is more electronegative than the carbon atom, and the triple bond creates a region of low electron density on the carbon atom. libretexts.org This deactivates the attached benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position.

Transformations Involving the Ketone Carbonyl Group

The ketone carbonyl group is a primary site of reactivity in this compound, undergoing a variety of nucleophilic addition and condensation reactions.

Nucleophilic Addition and Reduction Reactions

The polarized carbon-oxygen double bond of the ketone makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Reduction: The ketone can be reduced to a secondary alcohol. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. The hydride ion (H-) from the reducing agent acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the corresponding alcohol.

Grignard Reactions: Organometallic reagents like Grignard reagents (R-MgX) can add to the carbonyl group, forming a new carbon-carbon bond and, after acidic workup, a tertiary alcohol. The carbanion from the Grignard reagent attacks the carbonyl carbon.

Condensation and Derivatization Chemistry

The ketone carbonyl group can react with various nucleophiles, often containing nitrogen, to form a range of derivatives. These reactions typically involve an initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule.

Formation of Imines and Related Compounds: Reactions with primary amines (R-NH2) can yield imines (Schiff bases). Similarly, reactions with hydroxylamine (B1172632) (NH2OH) form oximes, and reactions with hydrazines (R-NHNH2) produce hydrazones. These condensation reactions are often catalyzed by acid.

Reactivity of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations. numberanalytics.comopenstax.org The carbon atom of the nitrile is electrophilic, analogous to a carbonyl carbon, due to the electronegativity of the nitrogen atom and the presence of pi bonds. libretexts.orgchemistrysteps.com

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. libretexts.orgopenstax.orgchemistrysteps.com The reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.com In acidic hydrolysis, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon, which is then attacked by water. libretexts.orgchemistrysteps.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. chemistrysteps.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgopenstax.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org

Addition of Organometallic Reagents: Grignard reagents can add to the nitrile group to form an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.org

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions, such as [3+2] cycloadditions, to form heterocyclic compounds. numberanalytics.com

Hydrolysis and Derivatives of the Cyano Group

The chemical reactivity of this compound is significantly influenced by the presence of the nitrile (cyano) group. The nitrile group is known to be highly reactive and serves as a valuable precursor for a variety of functional group transformations through reactions like hydrolysis, reduction, and nucleophilic additions. researchgate.net The strong electron-withdrawing nature of the cyano group enhances the electrophilicity of the nitrile carbon, making it susceptible to attack by nucleophiles.

One of the most fundamental reactions of the nitrile group is its hydrolysis to a carboxylic acid, which can proceed under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the nitrile nitrogen is protonated. This protonation increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. A series of proton transfer and tautomerization steps initially forms a primary amide intermediate, 3-(3-methoxybenzoyl)benzamide. Continued heating in the acidic solution then hydrolyzes the amide to the corresponding carboxylic acid, 3-(3-methoxybenzoyl)benzoic acid, and releases an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile such as a hydroxide ion directly attacks the electrophilic nitrile carbon. libretexts.org This forms an imine anion, which is then protonated by water. Similar to the acid-catalyzed pathway, an amide intermediate is formed, which is subsequently saponified by the base to yield a carboxylate salt. A final acidic workup step is required to protonate the carboxylate and isolate the final carboxylic acid product.

Beyond hydrolysis, the cyano group can be converted into other important functional groups. A key transformation is the reduction of the nitrile to a primary amine. This is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding 3-(aminomethyl)-3'-methoxybenzophenone after an aqueous workup. libretexts.org This amine derivative provides a new site for further molecular modifications.

The table below summarizes the primary derivatives obtainable from the cyano group of this compound.

Reaction Reagents Intermediate Product Final Product
Acidic HydrolysisH₃O⁺, Δ3-(3-methoxybenzoyl)benzamide3-(3-methoxybenzoyl)benzoic acid
Basic Hydrolysis1. NaOH, H₂O, Δ 2. H₃O⁺3-(3-methoxybenzoyl)benzamide3-(3-methoxybenzoyl)benzoic acid
Reduction1. LiAlH₄ 2. H₂O-3-(aminomethyl)-3'-methoxybenzophenone
Grignard Reaction1. R-MgBr 2. H₃O⁺ImineKetone (3-(3-methoxy-1-R-acetyl)benzonitrile)

Table 1: Potential derivatives of the cyano group in this compound and corresponding reagents.

Opportunities for Further Functionalization

The structure of this compound offers multiple sites for further chemical modification, enabling the synthesis of a diverse range of derivatives. These opportunities arise from the reactivity of the cyano group, the ketone carbonyl, and the two aromatic rings.

As detailed in the previous section, the cyano group can be converted into a carboxylic acid or a primary amine. These new functional groups are themselves platforms for extensive derivatization.

Carboxylic Acid Derivatives: The 3-(3-methoxybenzoyl)benzoic acid, formed via hydrolysis, can undergo standard carboxylic acid reactions. For instance, it can be converted to esters through Fischer esterification with various alcohols, or transformed into amides by reacting with amines in the presence of coupling agents.

Amine Derivatives: The primary amine, 3-(aminomethyl)-3'-methoxybenzophenone, obtained from nitrile reduction, can be readily acylated to form amides or alkylated to produce secondary and tertiary amines.

The benzophenone (B1666685) core itself presents additional avenues for functionalization.

Carbonyl Group Reactions: The ketone carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), yielding (3-cyanophenyl)(3-methoxyphenyl)methanol. This introduces a hydroxyl group, which can be further modified.

Electrophilic Aromatic Substitution: The two phenyl rings can potentially undergo electrophilic aromatic substitution, although the regioselectivity is complex. The ring bearing the cyano group is deactivated towards electrophilic attack, with the cyano group acting as a meta-director. Conversely, the other ring is activated by the electron-donating methoxy group, which directs incoming electrophiles to the ortho and para positions. The interplay between these directing effects and the steric hindrance from the large benzophenone structure would need to be carefully considered for any planned substitution reaction.

These functionalization pathways are summarized in the table below.

Reactive Site Reaction Type Potential Reagents Resulting Functional Group/Derivative
Cyano GroupHydrolysisH₃O⁺ or NaOH/H₃O⁺Carboxylic Acid
Cyano GroupReductionLiAlH₄Primary Amine
Ketone CarbonylReductionNaBH₄Secondary Alcohol
Methoxy-substituted RingElectrophilic SubstitutionBr₂/FeBr₃, HNO₃/H₂SO₄Halogenated or Nitrated Derivatives
Cyano-substituted RingElectrophilic SubstitutionBr₂/FeBr₃, HNO₃/H₂SO₄Halogenated or Nitrated Derivatives (meta to CN)

Table 2: Summary of opportunities for further functionalization of this compound.

Photochemical and Thermal Reactivity Profiles

The photochemical and thermal properties of this compound are largely dictated by its core benzophenone structure. Benzophenone and its derivatives are renowned for their use as photoinitiators in UV-curing applications and as photosensitizers in various chemical reactions. wikiwand.comijacskros.com

Photochemical Reactivity: Benzophenones are characterized by strong UV absorption and efficient intersystem crossing from the initial excited singlet state (S₁) to the triplet state (T₁). wikiwand.com Upon exposure to UV radiation, typically in the 230–260 nm range, the benzophenone moiety in this compound is expected to become photochemically excited. ijacskros.com The resulting triplet state behaves like a diradical. hilarispublisher.com This highly reactive species can initiate chemical reactions, most commonly by abstracting a hydrogen atom from a suitable donor molecule (such as a solvent or a polymer) to form a ketyl radical. wikiwand.comhilarispublisher.com This hydrogen abstraction process is the fundamental step that makes benzophenones effective as photoinitiators for free-radical polymerization. nih.gov The primary photochemical mechanism for many benzophenone derivatives involves the homolytic cleavage of the bond adjacent to the carbonyl group, which generates radicals that drive polymerization. ijacskros.com Therefore, this compound is anticipated to be a photochemically active compound, capable of acting as a photosensitizer and photoinitiator. ijacskros.comnih.gov

Thermal Reactivity: Benzophenone derivatives generally exhibit good thermal stability. Studies on various substituted benzophenones show high thermal decomposition temperatures (T₅), often ranging from over 200°C to more than 400°C, depending on the nature and position of the substituents. nih.govpreprints.orgktu.edu For example, some benzophenone derivatives designed for use in organic light-emitting diodes (OLEDs) show thermal decomposition temperatures between 218–553 °C. preprints.org Another study reported 5% weight loss temperatures (Tᵈ) for novel benzophenone derivatives between 360 and 424 °C. nih.gov Asymmetric benzophenone derivatives have also been synthesized that are thermally stable with decomposition temperatures in the range of 349-402 °C. ktu.edu While specific thermogravimetric analysis data for this compound is not readily available, a predicted boiling point of 415.4 ± 30.0 °C suggests it is a thermally stable compound. chemicalbook.com This high thermal stability is crucial for applications where the material might be subjected to high processing temperatures.

Property Description Expected Behavior of this compound
Photochemical Reactivity Response to UV light absorption.Acts as a photosensitizer/photoinitiator. Forms an excited triplet state capable of hydrogen abstraction. wikiwand.comijacskros.commedicaljournals.se
Thermal Stability Resistance to decomposition at high temperatures.Expected to have good thermal stability, consistent with other benzophenone derivatives. preprints.orgktu.edu
Predicted Boiling Point Temperature at which the substance boils at atmospheric pressure.415.4 ± 30.0 °C chemicalbook.com

Table 3: Summary of the expected photochemical and thermal reactivity profiles of this compound.

Advanced Spectroscopic and Analytical Characterization for Structural and Purity Assessment of 3 Cyano 3 Methoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-Cyano-3'-methoxybenzophenone. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals for each of the aromatic protons and the methoxy (B1213986) group protons. The aromatic region (typically δ 7.0-8.5 ppm) would contain a complex pattern of signals corresponding to the eight protons on the two benzene (B151609) rings. The exact chemical shifts and coupling constants (J-values) would depend on the substitution pattern. The methoxy group (-OCH₃) would appear as a sharp singlet, likely in the range of δ 3.8-4.0 ppm.

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. One would expect to see signals for the carbonyl carbon (C=O) in the downfield region (around 195 ppm), the nitrile carbon (-CN) (around 118 ppm), and the aromatic carbons. The carbon of the methoxy group would appear around 55-60 ppm. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing cyano group and the electron-donating methoxy group.

Two-Dimensional NMR Techniques

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the same aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the two aromatic rings through the carbonyl group and for confirming the positions of the cyano and methoxy substituents.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₅H₁₁NO₂), the expected exact molecular weight is approximately 237.0790 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS combines gas chromatography for separation with mass spectrometry for detection. It is a suitable technique for volatile and thermally stable compounds. In a GC-MS analysis of this compound, the compound would first be separated from any impurities, and the mass spectrometer would then provide a mass spectrum. The spectrum would show the molecular ion peak (M⁺˙) and various fragment ions, which would result from the cleavage of the molecule. Common fragmentation patterns for benzophenones include cleavage at the carbonyl group, leading to benzoyl-type cations.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

LC-MS is a powerful technique for analyzing compounds in complex mixtures, especially for those that are not sufficiently volatile or stable for GC-MS. chemicalbook.comnist.gov This method would be particularly useful for analyzing reaction mixtures during the synthesis of this compound or for its quantification in various matrices. Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), could be used depending on the sample and the desired information. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental composition of the molecular ion and its fragments, confirming the molecular formula of this compound as C₁₅H₁₁NO₂. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present within a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the types of atoms and their bonding environment.

For this compound, the IR and Raman spectra would be expected to exhibit characteristic absorption and scattering bands corresponding to its constituent functional groups. The nitrile group (C≡N) typically shows a strong, sharp absorption band in the IR spectrum in the region of 2220-2260 cm⁻¹. The presence of this band is a key indicator of the cyano functionality.

The carbonyl group (C=O) of the benzophenone (B1666685) core gives rise to a strong IR absorption band, typically in the range of 1630-1680 cm⁻¹, characteristic of an aryl ketone. The precise position of this peak can be influenced by the electronic effects of the substituents on the aromatic rings.

The methoxy group (–OCH₃) would be identified by C-H stretching vibrations in the 2850-2960 cm⁻¹ region and a characteristic C-O stretching band, often observed around 1250 cm⁻¹ for aryl ethers. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in Raman, the nitrile and aromatic ring vibrations often produce strong Raman scattering signals, aiding in the comprehensive structural confirmation.

Table 1: Expected Vibrational Spectroscopy Data for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Cyano (C≡N)Stretching2220 - 2260IR, Raman
Carbonyl (C=O)Stretching1630 - 1680IR, Raman
Methoxy (C-O)Stretching~1250IR
Methoxy (C-H)Stretching2850 - 2960IR, Raman
Aromatic (C=C)Stretching1400 - 1600IR, Raman
Aromatic (C-H)Stretching>3000IR, Raman

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugation and chromophoric systems. The benzophenone scaffold, with its two phenyl rings and a carbonyl group, constitutes a significant chromophore.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, typically of high intensity, arise from the excitation of electrons in the conjugated π-system of the aromatic rings and the carbonyl group. The n→π* transition, which is usually weaker, involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital.

The presence of the electron-withdrawing cyano group and the electron-donating methoxy group on the phenyl rings can influence the position and intensity of these absorption bands. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax) compared to unsubstituted benzophenone. The extended conjugation in the molecule will likely result in absorptions in the UV region.

Table 2: Expected UV-Vis Spectroscopic Data for this compound

Electronic TransitionChromophoreExpected Wavelength Range (nm)
π→πAromatic rings, Carbonyl200 - 300
n→πCarbonyl300 - 350

Crystallographic Studies for Solid-State Structure Determination

To definitively determine the three-dimensional arrangement of atoms and molecules in the solid state, single-crystal X-ray diffraction is the gold standard. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

A crystallographic study of this compound would reveal the exact conformation of the molecule, including the dihedral angles between the two phenyl rings and the plane of the carbonyl group. It would also elucidate how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as dipole-dipole interactions, π-π stacking between the aromatic rings, or C-H···O and C-H···N hydrogen bonds. This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Computational and Theoretical Studies on 3 Cyano 3 Methoxybenzophenone

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in unraveling the intricate details of a molecule's electronic architecture. These methods allow for the determination of fundamental properties that dictate the molecule's reactivity, polarity, and spectroscopic behavior.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides an indication of the molecule's kinetic stability and the energy required for its first electronic excitation.

For 3-Cyano-3'-methoxybenzophenone, computational studies on structurally similar compounds, such as other substituted benzophenones and cyano-aromatic systems, suggest that the HOMO would likely be distributed over the electron-rich methoxy-substituted phenyl ring, while the LUMO would be predominantly located on the electron-withdrawing cyano-substituted phenyl ring and the central carbonyl group. The precise energies of these orbitals would require specific DFT calculations for this molecule. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a red-shift (longer wavelength) in the UV-Vis absorption spectrum.

Table 1: Illustrative Frontier Molecular Orbital Energies (Hypothetical Data)

Molecular OrbitalEnergy (eV)
LUMO-1.50
HOMO-6.20
HOMO-LUMO Gap4.70
Note: This data is hypothetical and serves for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations for this compound.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. An electrostatic potential (ESP) map is a powerful visualization tool that maps the electrostatic potential onto the molecule's electron density surface. These maps provide a clear picture of the charge distribution, with red colors typically indicating regions of high electron density (negative potential) and blue colors representing areas of low electron density (positive potential).

In this compound, the ESP map would be expected to show a region of high electron density around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, making these sites potential centers for electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings would exhibit a more positive potential. The methoxy (B1213986) group, being electron-donating, would increase the negative potential on its attached phenyl ring compared to the phenyl ring bearing the electron-withdrawing cyano group. Understanding this charge distribution is crucial for predicting intermolecular interactions and the molecule's behavior in different chemical environments.

Dipole Moments and Molecular Polarity

Due to the presence of the polar carbonyl (C=O), cyano (C≡N), and methoxy (C-O-C) groups, and the asymmetry of their substitution on the benzophenone (B1666685) framework, this compound is expected to possess a significant net dipole moment. The individual bond dipoles associated with the C=O, C≡N, and C-O bonds would not cancel each other out, resulting in a polar molecule. The calculated dipole moment would provide a quantitative measure of this polarity, which is a key factor in determining its solubility in various solvents and its interaction with other polar molecules.

Table 2: Illustrative Calculated Dipole Moment (Hypothetical Data)

PropertyValue (Debye)
Dipole Moment (µ)3.5 D
Note: This data is hypothetical and serves for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can also predict various spectroscopic properties of molecules, providing a means to interpret and, in some cases, anticipate experimental spectra.

Computational Prediction of UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would likely predict strong absorption bands in the ultraviolet region, characteristic of benzophenone derivatives. The primary electronic transitions would be expected to involve the promotion of an electron from the HOMO to the LUMO (π → π* transitions), as well as n → π* transitions associated with the lone pair of electrons on the carbonyl oxygen. The positions of the substituents (cyano and methoxy groups) would influence the precise energies of these transitions and thus the calculated λmax values. Comparing these theoretical spectra with experimentally obtained UV-Vis data is a crucial step in validating the computational model.

Table 3: Illustrative Predicted UV-Vis Absorption Data (Hypothetical Data)

TransitionCalculated λmax (nm)Oscillator Strength (f)
S0 → S13400.05
S0 → S22850.65
Note: This data is hypothetical and serves for illustrative purposes. Actual values would be obtained from specific TD-DFT calculations.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide predicted chemical shifts for each nucleus (e.g., ¹H and ¹³C) in the molecule.

For this compound, theoretical calculations would predict the chemical shifts for the various protons and carbons in the molecule. The aromatic protons and carbons would exhibit shifts influenced by the electron-donating methoxy group and the electron-withdrawing cyano and carbonyl groups. The carbon of the carbonyl group would be expected to have a characteristic downfield shift. Comparing these calculated chemical shifts with experimental NMR data can aid in the definitive assignment of signals and confirm the molecular structure.

Table 4: Illustrative Calculated ¹³C NMR Chemical Shifts (Hypothetical Data)

Carbon AtomCalculated Chemical Shift (ppm)
Carbonyl (C=O)195.0
Cyano (C≡N)118.5
Aromatic C-O160.2
Aromatic C-CN112.8
Other Aromatic C125.0 - 135.0
Methoxy (-OCH₃)55.8
Note: This data is hypothetical and serves for illustrative purposes. Actual values would be obtained from specific NMR chemical shift calculations.

Reaction Mechanism Modeling and Energetics

Computational modeling plays a crucial role in understanding the intricate details of chemical reactions involving this compound. By employing quantum mechanical calculations, researchers can map out potential reaction pathways, identify key intermediates and transition states, and determine the energetic feasibility of various transformations.

Transition State Characterization and Reaction Pathway Elucidation

While specific transition state analyses for reactions involving this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for a theoretical elucidation of its reactive behavior. Density Functional Theory (DFT) is a powerful tool for this purpose, enabling the calculation of the potential energy surface for a given reaction. researchgate.netijcce.ac.ir For instance, in a hypothetical nucleophilic addition to the carbonyl group of this compound, DFT calculations could be used to model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent steps of the reaction. The transition state, a high-energy, transient species, can be located and its geometry and vibrational frequencies calculated to confirm it as a true saddle point on the potential energy surface.

The influence of the 3-cyano and 3'-methoxy substituents on the reaction pathway is a key area of interest. The electron-withdrawing nature of the cyano group is expected to increase the electrophilicity of the carbonyl carbon, potentially lowering the activation energy for nucleophilic attack. Conversely, the electron-donating methoxy group on the other phenyl ring may have a counteracting, albeit more distant, effect. Computational studies can quantify these electronic effects and predict their impact on the reaction kinetics and thermodynamics.

Computational Assessment of Reactivity and Selectivity

The reactivity and selectivity of this compound in various chemical transformations can be assessed computationally. An electrochemical and computational study on a series of substituted benzophenones demonstrated a linear relationship between experimentally measured reduction potentials and DFT-calculated LUMO (Lowest Unoccupied Molecular Orbital) energies. This suggests that the LUMO energy of this compound, which can be readily calculated, could serve as a predictor of its susceptibility to reduction. The electron-withdrawing cyano group would be expected to lower the LUMO energy, making the molecule more easily reduced compared to unsubstituted benzophenone.

DFT studies also provide insights into the electronic structure and steric effects that govern reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MESP) maps, can highlight the most electron-deficient sites prone to nucleophilic attack and electron-rich sites susceptible to electrophilic attack. Furthermore, computational models can predict the regioselectivity and stereoselectivity of reactions by comparing the activation energies of different possible reaction pathways.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are fundamental to its chemical properties. Conformational analysis and molecular dynamics simulations are powerful computational techniques used to explore these aspects.

Studies on substituted benzophenones have shown that the two aryl rings are twisted with respect to the plane of the carbonyl group. nih.govresearchgate.net This twist angle is influenced by a combination of steric hindrance between the ortho substituents and the crystal packing forces. nih.govresearchgate.net For this compound, which has substituents at the meta positions, the steric hindrance is less pronounced than in ortho-substituted analogues. Therefore, its twist angle is likely to be similar to that of unsubstituted benzophenone, which is around 54-65 degrees. nih.gov Semi-empirical conformational energy calculations have been used to create contour maps of relative conformational energy as a function of the two internal rotation angles of benzophenone molecules, identifying the most stable conformations. cdnsciencepub.com

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of this compound. mdpi.comoncotarget.com By simulating the motion of the atoms over time, MD can reveal the flexibility of the molecule, the range of accessible conformations, and the time scales of conformational changes. oncotarget.com Such simulations are particularly useful for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict the properties of chemicals based on their molecular structure. mdpi.com This approach is based on the principle that the chemical structure of a molecule contains the information that determines its physical, chemical, and biological properties.

Similarly, a QSPR model could be developed for this compound to predict various aspects of its chemical behavior, such as its solubility, boiling point, or reactivity in specific reactions. The development of such a model would involve:

Compiling a dataset of structurally related compounds with known property values.

Calculating a set of molecular descriptors for each compound in the dataset.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the property of interest. mdpi.com

Validating the model to ensure its predictive power.

Strategic Role of 3 Cyano 3 Methoxybenzophenone in Organic Synthesis and Chemical Sciences

Utilization as a Versatile Building Block in Multistep Synthesis

The strategic placement of reactive functional groups within 3-Cyano-3'-methoxybenzophenone underpins its utility as a versatile building block in the multi-step synthesis of a variety of organic compounds. The nitrile and ketone functionalities can be independently or sequentially transformed, providing a modular approach to complex molecule construction.

Precursor to Diversified Aromatic and Heterocyclic Systems

The structural framework of this compound serves as an excellent starting point for the synthesis of a wide array of aromatic and heterocyclic systems. The nitrile group is a particularly useful handle for elaboration into various nitrogen-containing heterocycles. For instance, cyanopyridines, which share the cyano-aromatic motif, are pivotal intermediates in the pharmaceutical industry for the synthesis of compounds like nicotinamide (B372718) and nicotinic acid. google.com The reactivity of the cyano group allows for its conversion into amines, carboxylic acids, and ketones, which can then participate in cyclization reactions to form diverse heterocyclic rings. beilstein-journals.org

Research into related benzophenone (B1666685) derivatives has demonstrated their utility in synthesizing biologically active heterocyclic structures. For example, novel benzophenone derivatives containing a thiazole (B1198619) nucleus have been designed and synthesized, showing potential anti-inflammatory activity. nih.gov This highlights the potential of this compound to be a precursor for similarly valuable heterocyclic compounds. Three-component reactions involving substituted aldehydes, hydroxylamine (B1172632) hydrochloride, and β-ketoesters have been shown to produce isoxazol-5(4H)-ones, showcasing a pathway for creating five-membered heterocyclic rings. clockss.org Furthermore, one-pot three-component syntheses of meta-hetarylanilines from heterocycle-substituted 1,3-diketones have been developed, indicating the feasibility of constructing complex aniline (B41778) derivatives. beilstein-journals.org Given these precedents, this compound is a promising candidate for the synthesis of novel pyridones, thiazoles, isoxazoles, and other complex heterocyclic systems with potential biological activities.

Precursor Compound Reaction Type Resulting Heterocyclic System
CyanopyridinesVarious transformationsNicotinamide, Nicotinic acid
Benzophenone derivativesCyclization with thiosemicarbazideThiazole derivatives
Substituted aldehydes, etc.Three-component cyclocondensationIsoxazol-5(4H)-ones
Heterocycle-substituted 1,3-diketonesThree-component benzannulationmeta-Hetarylanilines

Scaffold for Combinatorial Chemistry and Library Synthesis

The modular nature of this compound makes it an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. The ability to functionalize both the cyano and benzoyl portions of the molecule independently allows for the generation of a large number of derivatives from a single core structure. This is particularly valuable in drug discovery and materials science, where the rapid generation and screening of diverse compounds are crucial.

DNA-encoded libraries (DELs) represent a powerful tool for the discovery of bioactive molecules, and the development of DNA-compatible synthetic methodologies is key to their success. The synthesis of functionalized 2-thiobenzazole scaffolds on-DNA highlights the potential for incorporating complex heterocyclic systems derived from building blocks like this compound into such libraries. rsc.org The creation of libraries based on pyrano[3,2-c]pyridone and pyrano[3,2-c]quinolone scaffolds, which have shown antiproliferative properties, further illustrates the power of using versatile building blocks to generate focused compound libraries for biological screening.

Application in Methodological Development in Organic Reactions

The unique reactivity of this compound and its derivatives can be harnessed for the development of new synthetic methods. The benzophenone moiety itself can act as a photocatalyst or a hydrogen atom transfer (HAT) reagent in certain reactions. For instance, benzophenone has been shown to play a dual role as both a HAT reagent and a reductant in a chromium-catalyzed synthesis of cyclic homoallylic 1,2-diols. acs.org This suggests that this compound could be employed in the development of novel photoredox or transition-metal-catalyzed reactions.

Furthermore, the development of organocatalyst- and reagent-controlled selective synthesis of multifunctionalized 2-hydroxybenzophenone (B104022) frameworks for UV-A/B filters demonstrates the potential for using benzophenone derivatives in cascade benzannulation reactions. rsc.org The electron-withdrawing nature of the cyano group and the electron-donating effect of the methoxy (B1213986) group in this compound could influence the regioselectivity and efficiency of such cascade reactions, making it an interesting substrate for methodological exploration.

Exploration as a Model Compound for Mechanistic Studies in Photochemistry or Radical Chemistry

Benzophenone is a classic model compound in photochemistry due to its well-characterized triplet excited state, which can be generated with high quantum efficiency upon UV irradiation. rsc.org This triplet state can act as a potent hydrogen atom abstractor, leading to the formation of radical species. The presence of cyano and methoxy substituents on the benzophenone core of this compound would be expected to modulate its photochemical and radical chemistry properties.

The photochemistry of the benzophenone ketyl radical has been studied, revealing insights into its excited-state reactions. nih.gov The substituent effects on the reactivity of benzophenone derivatives are a subject of ongoing research. For example, the position of a chloro substituent has been shown to influence the triplet reactivity of benzophenone derivatives. nih.gov The electron-withdrawing cyano group and the electron-donating methoxy group in this compound would likely have a significant impact on the energy and reactivity of its excited states and any resulting radical intermediates. The cyano group can also act as a radical acceptor in cascade reactions, providing a pathway for the construction of complex cyclic systems. acs.org Therefore, this compound serves as an excellent model compound for investigating the influence of multiple substituents on photochemical processes and for exploring new radical-mediated transformations. Mechanistic investigations of photochemical reactions can be carried out using techniques such as mass spectrometry to identify short-lived intermediates. researchgate.net

Photochemical/Radical Process Key Features of Benzophenone Derivatives
Intersystem CrossingEfficient formation of a triplet diradical state (T1). rsc.org
Hydrogen AbstractionThe T1 state acts as an alkoxy radical, abstracting hydrogen from C-H bonds. rsc.org
Radical RecombinationFormation of a ketyl radical and a substrate radical, which can recombine. rsc.org
Radical Cascade ReactionsThe cyano group can act as a radical acceptor. acs.org

Integration into Advanced Materials Precursors

The properties of this compound make it a promising precursor for the development of advanced materials. The benzophenone moiety is widely used as a photoinitiator for free-radical polymerization and for photocross-linking of polymers. google.comresearchgate.net Upon UV irradiation, the benzophenone group can abstract a hydrogen atom from a polymer backbone, leading to the formation of a covalent bond and cross-linking of the polymer chains. This is a versatile method for modifying the surface of materials and for creating hydrogels. nih.govnih.gov

Future Prospects and Emerging Research Frontiers for Cyano and Methoxy Substituted Benzophenones

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted benzophenones traditionally relies on methods like the Friedel-Crafts acylation. researchgate.net However, the future of chemical synthesis is increasingly oriented towards sustainability and efficiency. Research is now pivoting to greener methodologies that minimize hazardous waste and improve atom economy.

Key areas of development include:

Organocatalyzed Reactions: The use of small organic molecules as catalysts is a burgeoning field in green chemistry. For instance, organocatalyzed benzannulation reactions, proceeding through mechanisms like [3+3] or [4+2] cycloadditions, offer a pathway to highly functionalized benzophenones under environmentally benign conditions. rsc.org

Transition-Metal-Free Synthesis: Moving away from heavy metal catalysts is a significant goal for sustainable chemistry. Novel methods, such as the skeletal clipping of 3-benzofuranones, provide a metal-free route to substituted 2-hydroxybenzophenones. rsc.org

Photochemical Methods: Leveraging light to drive chemical reactions is an inherently green approach. The photoreduction of benzophenone (B1666685) to benzopinacol (B1666686) using sunlight and a green solvent like ethanol (B145695) highlights the potential for developing sustainable synthetic protocols for benzophenone derivatives. youtube.comhilarispublisher.comscispace.com

These innovative routes promise not only to be more environmentally friendly but also to provide access to a wider diversity of molecular structures that were previously difficult to synthesize.

Advancement in In-Situ Spectroscopic Monitoring of Reactions

Understanding and optimizing chemical reactions requires detailed knowledge of their progression in real-time. Traditional offline analysis methods, which involve taking samples from a reaction, can be unrepresentative and miss fleeting, yet critical, reaction intermediates. mt.com The advancement of in-situ spectroscopic techniques is revolutionizing reaction monitoring.

In-situ Fourier Transform Infrared (FTIR) spectroscopy , in particular, stands out as a powerful tool. mt.com By inserting a probe directly into the reaction vessel, chemists can continuously collect FTIR spectra, tracking the real-time concentration changes of reactants, intermediates, and products. mt.com This has profound implications for the synthesis of compounds like 3-Cyano-3'-methoxybenzophenone:

Mechanism Elucidation: It allows for the direct observation of transient intermediates, providing clear mechanistic insights. mt.commt.com

Kinetic Analysis: Real-time data enables the precise calculation of reaction rates and the determination of kinetic profiles. mt.com

Process Optimization: By understanding the influence of variables like temperature and catalyst concentration in real-time, synthetic routes can be optimized for efficiency and yield. youtube.com

For example, the progress of a Friedel-Crafts acylation, a common method for synthesizing benzophenones, can be conveniently monitored by observing the growth of specific infrared bands associated with the ketone product. researchgate.net Similarly, new reactor designs now permit the in-situ FTIR analysis of gaseous products evolved during liquid-phase reactions, offering a more complete picture of the reaction system. nih.gov

Sophisticated Computational Design and Prediction of Chemical Behavior

The synergy between experimental work and computational chemistry has become a cornerstone of modern molecular science. Sophisticated computational tools are increasingly used to design novel benzophenone derivatives and predict their chemical and biological behavior before they are ever synthesized in a lab.

Key Computational Approaches:

Computational MethodApplication in Benzophenone ResearchKey Findings & Predictions
Density Functional Theory (DFT) Calculating thermodynamic parameters, electronic structures, and potential binding affinities. rsc.orgnih.govUsed to understand structure-activity relationships, predict reaction mechanisms, and rationalize spectroscopic data. rsc.orgnih.gov
Molecular Docking Simulating the interaction of benzophenone derivatives with biological targets like enzymes or receptors.Predicts binding affinity and interaction patterns, guiding the design of potent inhibitors for targets like P-glycoprotein. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Developing statistical models that correlate chemical structure with biological activity.Enables the prediction of a compound's activity based on its molecular descriptors, streamlining the discovery of new drug candidates.

These computational methods allow for the rational design of molecules with desired properties. For instance, DFT calculations can be employed to understand the electronic structure of 3-cyano-2(1H)-pyridones, which share the cyano-aromatic motif, and to predict their binding affinities as potential anticancer agents. rsc.org Similarly, docking studies have been used to understand how benzophenone derivatives interact with the multidrug transporter P-glycoprotein, aiding in the design of agents to overcome multidrug resistance in cancer. nih.gov

Interdisciplinary Applications in Chemical Methodology and Synthesis

The unique photochemical properties of the benzophenone scaffold have made it a valuable tool in various scientific disciplines, extending far beyond its use as a simple structural component. The presence of cyano and methoxy (B1213986) groups can further tune these properties, opening up new applications.

A prime example of this interdisciplinary utility is in photoredox catalysis . Benzophenone can act as a dual-role reagent, serving as both a photosensitizer and a hydrogen atom transfer (HAT) agent. wikipedia.org This has been exploited in novel chemical transformations, such as the chromium-catalyzed synthesis of cyclic homoallylic 1,2-diols, a motif found in many biologically active compounds.

Furthermore, the benzophenone core is central to:

Medicinal Chemistry: Derivatives are explored as antibacterial, anticancer, and anti-inflammatory agents. nih.govnih.gov

Materials Science: They are used as UV blockers in plastics and sunscreens and as photoinitiators for UV-curing inks and coatings. wikipedia.orgnih.gov

Agrochemicals: Certain benzophenone derivatives have been developed as effective fungicides.

The ability to modify the electronic properties of the benzophenone core with substituents like cyano and methoxy groups allows for the fine-tuning of its function for these diverse applications.

Contribution to the Understanding of Structure-Reactivity Relationships in Aromatic Ketones

The study of benzophenones substituted with electronically distinct groups, such as the electron-donating methoxy group and the electron-withdrawing cyano group in this compound, provides fundamental insights into structure-reactivity relationships.

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) increase the electron density of the aromatic ring, making it more nucleophilic and activating it towards electrophilic aromatic substitution. studypug.comyoutube.com

Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) decrease the electron density of the ring, making it less reactive towards electrophiles but more susceptible to nucleophilic attack. studypug.comyoutube.com

In a molecule like this compound, these opposing effects create a complex electronic landscape. This influences not only the reactivity of the aromatic rings but also the properties of the central ketone group. Extensive structure-activity relationship (SAR) studies on benzophenone derivatives have revealed that the nature and position of these substituents are critical for biological activity, dictating everything from antibacterial efficacy to the ability to inhibit specific enzymes. nih.gov For example, research has shown that the benzophenone core is essential for the antibacterial activity of certain tetraamides, with its function modulated by other groups in the molecule. nih.gov

By systematically studying such compounds, chemists can build more accurate predictive models, deepening the fundamental understanding of how substituents control the behavior of aromatic ketones.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Cyano-3'-methoxybenzophenone, and what are the critical reaction parameters to consider?

Methodological Answer:
A common approach involves Friedel-Crafts acylation to introduce the benzophenone core, followed by cyanation at the 3-position. Critical steps include:

  • Acylation: React 3-methoxybenzoyl chloride ( ) with benzene derivatives under Lewis acid catalysis (e.g., AlCl₃).
  • Cyanation: Introduce the cyano group via nucleophilic substitution using KCN/CuCN or palladium-catalyzed cyanation.
  • Key Parameters: Control temperature (40–80°C) to avoid side reactions, monitor reaction time (6–12 hours), and use anhydrous conditions to prevent hydrolysis .

Table 1: Reaction Optimization Parameters

StepCatalystTemperature (°C)Time (hr)Yield Range (%)
AcylationAlCl₃50–606–860–75
CyanationCuCN8010–1245–55

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

  • NMR:
    • ¹H NMR: Aromatic protons appear as multiplet peaks at δ 6.8–8.0 ppm. The methoxy group shows a singlet at δ ~3.8 ppm.
    • ¹³C NMR: The carbonyl (C=O) resonates at δ ~195 ppm, while the cyano (C≡N) appears at δ ~115 ppm .
  • IR: Strong absorption bands for C≡N (~2240 cm⁻¹) and C=O (~1680 cm⁻¹) .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 251 (C₁₅H₁₁NO₂) with fragmentation patterns confirming the benzophenone backbone .

Basic: What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

Methodological Answer:

  • Storage: Keep in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture or heat sources (e.g., >30°C) to prevent hydrolysis or photodegradation .
  • Handling: Use desiccants (e.g., silica gel) in storage containers. For waste disposal, segregate organic fractions and consult certified waste management protocols .

Advanced: How can researchers resolve contradictory data regarding the photostability of this compound under varying UV exposure conditions?

Methodological Answer:

  • Experimental Design: Conduct accelerated aging studies using UV chambers (UVA: 315–400 nm, UVB: 280–315 nm) with controlled intensity (e.g., 1.5 mW/cm²).
  • Analytical Tools: Monitor degradation via HPLC () and compare with structurally similar compounds like 2-hydroxy-4-methoxybenzophenone ( ).
  • Contradiction Resolution: If conflicting degradation rates arise, verify solvent polarity effects (e.g., acetonitrile vs. ethanol) and use LC-MS to identify photoproducts (e.g., quinone derivatives) .

Advanced: What methodological approaches are recommended for assessing the potential endocrine-disrupting effects of this compound in in vitro models?

Methodological Answer:

  • Receptor Binding Assays: Use ERα/ERβ (estrogen receptor) competitive binding assays with ³H-estradiol as a tracer.
  • Gene Expression Profiling: Quantify estrogen-responsive genes (e.g., CYP19A1) in MCF-7 cells via qPCR.
  • Dose-Response Analysis: Test concentrations from 1 nM to 100 µM, referencing benzophenone-3’s EC₅₀ values () to contextualize potency .

Table 2: In Vitro Endocrine Activity Assay Parameters

Assay TypeCell LineKey EndpointReference Compound
ER BindingMCF-7IC₅₀ (nM)17β-estradiol
Gene ExpressionHepG2Fold ChangeBenzophenone-3

Advanced: What strategies can optimize the reaction yield of this compound synthesis when encountering steric hindrance at the 3-position?

Methodological Answer:

  • Catalyst Optimization: Switch from AlCl₃ to milder Lewis acids (e.g., FeCl₃) to reduce steric crowding .
  • Solvent Effects: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in cyanation steps.
  • Microwave-Assisted Synthesis: Reduce reaction time (2–4 hours vs. 10–12 hours) and improve yields by 15–20% .

Advanced: How can computational modeling aid in predicting the metabolic pathways of this compound?

Methodological Answer:

  • Software Tools: Use in silico platforms (e.g., SwissADME, MetaSite) to predict cytochrome P450-mediated oxidation sites.
  • Docking Studies: Model interactions with CYP3A4/CYP2D6 enzymes to identify potential hydroxylation or demethylation sites.
  • Validation: Compare predictions with in vitro microsomal assays (e.g., rat liver S9 fractions) .

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